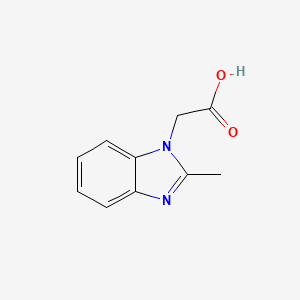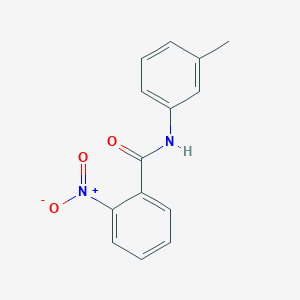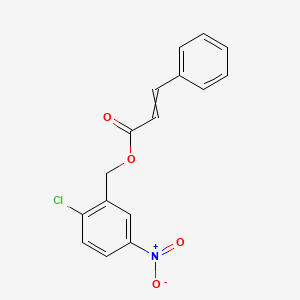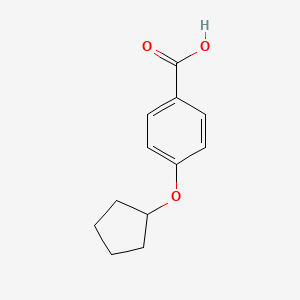
4-(环戊氧基)苯甲酸
描述
4-(Cyclopentyloxy)benzoic acid, also known as 4-CPBA, is an organic compound with a molecular formula of C12H14O3 . It is a derivative of benzoic acid and is commonly used as an intermediate in the synthesis of various compounds.
Molecular Structure Analysis
The molecular structure of 4-(Cyclopentyloxy)benzoic acid consists of a benzene ring attached to a carboxyl group (COOH) and a cyclopentyl group through an oxygen atom. The InChI code for this compound is1S/C12H14O3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) . Physical And Chemical Properties Analysis
4-(Cyclopentyloxy)benzoic acid has a molecular weight of 206.24 g/mol . The melting point is reported to be between 177-180°C . It is soluble in water, and the solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .科学研究应用
晶体和分子结构
- 结构分析: 4-(环戊氧基)苯甲酸及类似化合物,如4-(γ-氰丁氧基)苯甲酸和4-(γ-氰戊氧基)苯甲酸,已被广泛研究其晶体和分子结构。这些分析是使用单晶X射线衍射技术进行的,揭示了受氢键和晶体对称性等因素影响的分子构象和堆积排列的见解 (Zugenmaier, Bock, & Schacht, 2003)。
液晶研究
- 液晶行为: 对苯甲酸衍生物的研究,包括结构类似于4-(环戊氧基)苯甲酸的化合物,已集中在它们在液晶态的行为上。这些研究探讨了过渡点和分子取向对液晶相中氢键二聚体稳定性的影响 (Kato, Jin, Kaneuchi, & Uryu, 1993)。
超分子复合物中的氢键作用
- 超分子复合物形成: 苯甲酸衍生物,包括与4-(环戊氧基)苯甲酸相关的化合物,一直是形成超分子液晶复合物的研究对象,通过分子间氢键。这些研究提供了对液晶中向列相性质的更深入理解 (Alaasar & Tschierske, 2019)。
光物理性质
- 电子对发光的影响: 对苯甲酸衍生物的光物理性质,类似于4-(环戊氧基)苯甲酸,受电子给予或电子提取基团的影响进行了研究。这项研究对于理解化学修饰如何影响配位化合物中的发光等性质至关重要 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)。
属性
IUPAC Name |
4-cyclopentyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJDFGPPOXIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352755 | |
| Record name | 4-(cyclopentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)benzoic acid | |
CAS RN |
30762-02-8 | |
| Record name | 4-(cyclopentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopentyloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


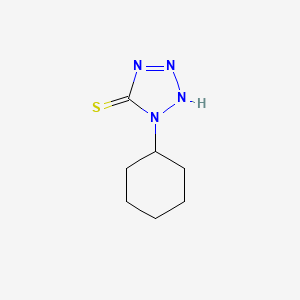
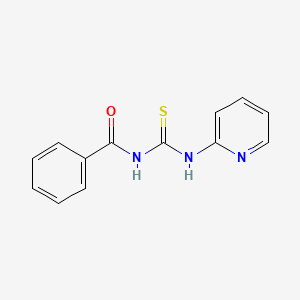
![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
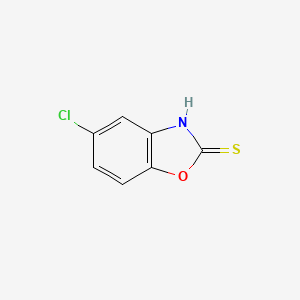
![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)
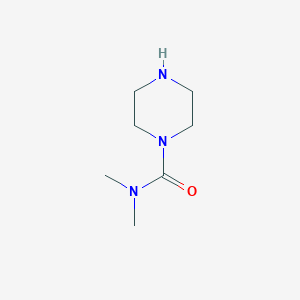
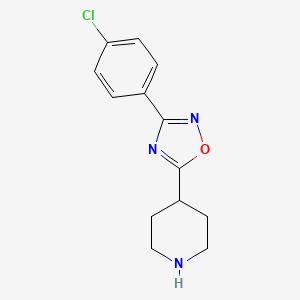
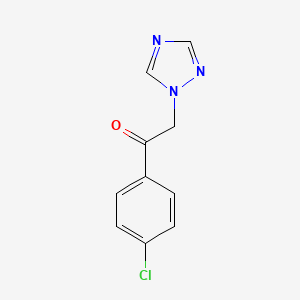
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

